Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6
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Overview
Description
Ir[FCF3(CF3)ppy]2(4,4’-dCF3bpy)PF6 is a cyclometalated iridium(III) complex. This compound is known for its versatile photocatalytic properties, making it a valuable tool in various synthetic transformations, particularly in the field of photoredox catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ir[FCF3(CF3)ppy]2(4,4’-dCF3bpy)PF6 typically involves the following steps:
Ligand Preparation: The ligands 4,4’-dCF3bpy and FCF3(CF3)ppy are synthesized separately.
Complex Formation: The ligands are then reacted with an iridium precursor, such as IrCl3, under specific conditions to form the desired complex.
Purification: The resulting product is purified through recrystallization or other suitable methods
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow synthesis and automated purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ir[FCF3(CF3)ppy]2(4,4’-dCF3bpy)PF6 undergoes various types of reactions, including:
Photoredox Catalysis: It acts as a photocatalyst in visible-light mediated reactions.
Radical Acylation: Facilitates radical acylation reactions with α-keto acids.
Common Reagents and Conditions
Reagents: α-keto acids, aryl halides, Michael acceptors.
Conditions: Visible light irradiation, specific solvents like dichloromethane, and controlled temperatures.
Major Products
The major products formed from these reactions include ketone derivatives, which are valuable in pharmaceuticals and other organic compounds .
Scientific Research Applications
Ir[FCF3(CF3)ppy]2(4,4’-dCF3bpy)PF6 has a wide range of applications in scientific research:
Chemistry: Used in photoredox catalysis for the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug development and synthesis of bioactive compounds.
Industry: Utilized in the production of fine chemicals and materials
Mechanism of Action
The compound exerts its effects through a photoredox mechanism:
Excitation: Upon irradiation with visible light, the iridium complex is excited to a higher energy state.
Electron Transfer: The excited state facilitates electron transfer reactions, generating reactive intermediates.
Radical Formation: These intermediates participate in radical formation and subsequent chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Ir[dF(CF3)ppy]2(dtbbpy)PF6
- Ir[dF(CF3)ppy]2(5,5’-dCF3bpy)PF6
Uniqueness
Ir[FCF3(CF3)ppy]2(4,4’-dCF3bpy)PF6 is unique due to its specific ligand structure, which enhances its photoredox catalytic efficiency and stability under various reaction conditions .
Properties
Molecular Formula |
C38H16F20IrN4+ |
---|---|
Molecular Weight |
1100.7 g/mol |
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/2C13H5F7N.C12H6F6N2.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;/h2*1-2,4-6H;1-6H;/q2*-1;;+3 |
InChI Key |
AKXLJDZBEJYDGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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